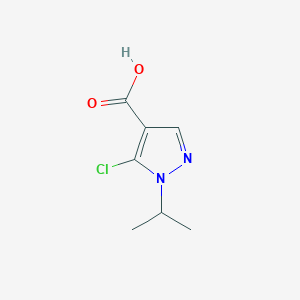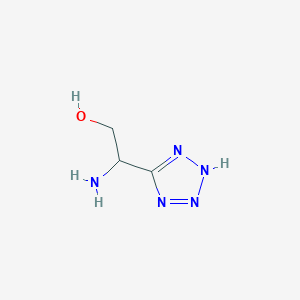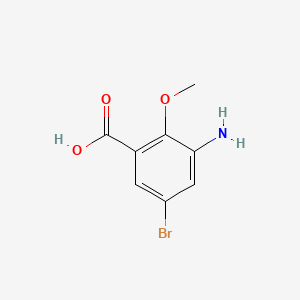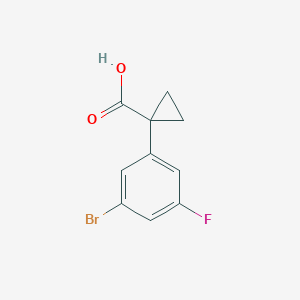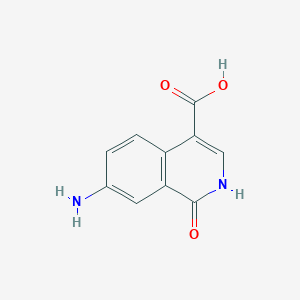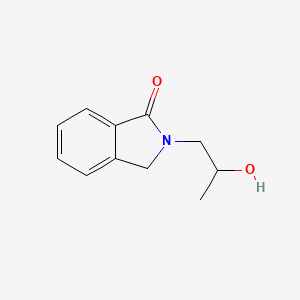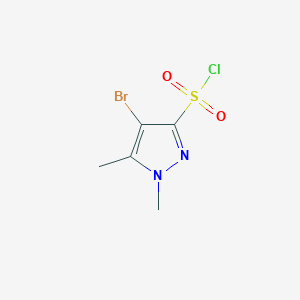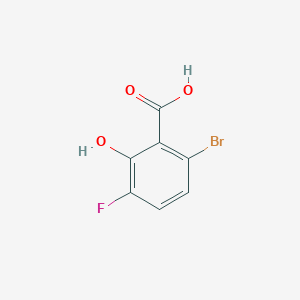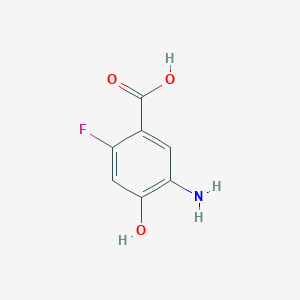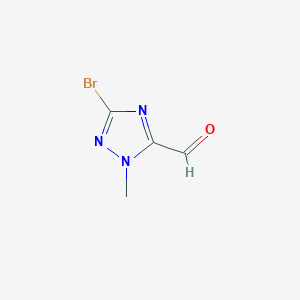![molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7](/img/structure/B1380492.png)
[2,4'-Bipyridine]-4-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4’-Bipyridine]-4-methanamine: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a methanamine group attached to the 4-position of one of the pyridine rings. Bipyridines are known for their ability to form coordination complexes with metal ions, making them valuable in various fields such as catalysis, material science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs homogeneous and heterogeneous catalysis . The use of metal complexes, such as nickel or palladium catalysts, is common in these processes . Additionally, electrochemical methods have been explored to improve yields and reduce reaction times .
化学反応の分析
Types of Reactions: [2,4’-Bipyridine]-4-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted bipyridine derivatives
科学的研究の応用
Chemistry: In chemistry, [2,4’-Bipyridine]-4-methanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science .
Medicine: In medicine, bipyridine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用機序
The mechanism of action of [2,4’-Bipyridine]-4-methanamine primarily involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates, leading to enhanced reaction rates and selectivity .
類似化合物との比較
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
Uniqueness: [2,4’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in coordination chemistry, catalysis, and material science .
特性
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUSCTZMGIPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

